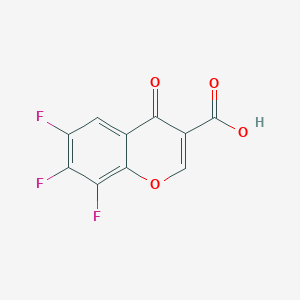
4H-1-Benzopyran-3-carboxylic acid, 6,7,8-trifluoro-4-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7,8-trifluoro-4-oxochromene-3-carboxylic acid is a fluorinated derivative of chromene, a class of compounds known for their diverse biological activities This compound is characterized by the presence of three fluorine atoms at positions 6, 7, and 8, and a carboxylic acid group at position 3 on the chromene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8-trifluoro-4-oxochromene-3-carboxylic acid typically involves the introduction of fluorine atoms into the chromene structure. One common method is the electrophilic fluorination of a suitable chromene precursor. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow fluorination. This technique allows for the efficient and controlled introduction of fluorine atoms into the chromene structure, minimizing the formation of by-products and improving yield. The use of automated systems and advanced reactors can further enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6,7,8-trifluoro-4-oxochromene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxychromene derivatives.
Substitution: Amino or thiochromene derivatives.
Applications De Recherche Scientifique
6,7,8-trifluoro-4-oxochromene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its enhanced metabolic stability and bioavailability.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Mécanisme D'action
The mechanism of action of 6,7,8-trifluoro-4-oxochromene-3-carboxylic acid is largely dependent on its interaction with biological targets. The presence of fluorine atoms can enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, further stabilizing the interaction. These interactions can lead to the modulation of various biochemical pathways, contributing to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-oxochromene-3-carboxylic acid: Lacks the fluorine atoms, resulting in different biological properties.
6,7-difluoro-4-oxochromene-3-carboxylic acid: Contains two fluorine atoms, potentially exhibiting different reactivity and biological activity.
8-fluoro-4-oxochromene-3-carboxylic acid: Contains a single fluorine atom, with distinct chemical and biological characteristics.
Uniqueness
6,7,8-trifluoro-4-oxochromene-3-carboxylic acid is unique due to the presence of three fluorine atoms, which can significantly enhance its biological activity and metabolic stability compared to its non-fluorinated or partially fluorinated counterparts. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H3F3O4 |
|---|---|
Poids moléculaire |
244.12 g/mol |
Nom IUPAC |
6,7,8-trifluoro-4-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C10H3F3O4/c11-5-1-3-8(14)4(10(15)16)2-17-9(3)7(13)6(5)12/h1-2H,(H,15,16) |
Clé InChI |
JWYSQBCTSOVBKJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=C(C(=C1F)F)F)OC=C(C2=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-(4-ethylphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14089551.png)





![N-(2-ethylphenyl)-1,3-dimethyl-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14089575.png)
![3-(2-hydroxy-3,4-dimethylphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B14089578.png)
![[3-(Dimethylamino)-2-methylprop-2-enylidene]-dimethylazanium;hexafluorophosphate](/img/structure/B14089584.png)
![2'-((S)-[1,1'-biphenyl]-2-yl(hydroxy)methyl)-3-(diphenylphosphino)-[1,1'-binaphthalen]-2-ol](/img/structure/B14089588.png)
![1-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-methylbenzene](/img/structure/B14089596.png)

![1-[3-(Pentyloxy)phenyl]-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089630.png)
![5-(2-hydroxy-3,4-dimethylphenyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14089634.png)
